molecular formula C9H9ClO B8172069 2-Chloro-4-methoxy-1-vinylbenzene

2-Chloro-4-methoxy-1-vinylbenzene

Cat. No.: B8172069
M. Wt: 168.62 g/mol
InChI Key: FTKOVWBSZOPGHX-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-vinylbenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-vinylbenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-1-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methoxy-1-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-vinylbenzene involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The chlorine and methoxy groups influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-1-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This makes it valuable in the synthesis of polymers and other complex organic molecules .

Properties

IUPAC Name

2-chloro-1-ethenyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKOVWBSZOPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of phosphonium salt (2.05 g, 5 mmol) in THF (50 mL), was added t-BuOK (0.84 g, 7.5 mmol). The mixture turned to yellow and was kept stirring at RT for 1 h. 2-Chloro-4-methoxybenzaldehyde (0.85 g, 5 mmol) was added to the mixture. The mixture was stirred for 24 h, diluted with sat. NaHCO3 and then extracted with hexane. Organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by Isolera One (100% hexanes to afford the desired product (0.45 g, 53% yield). 1H NMR (CDCl3, δ): 7.49 (d, J=6.8 Hz, 1H), 7.03 (dd, J=8.8, 14.0 Hz, 1H), 6.90 (d, J=2.0, 1H), 6.79 (dd, J=2.0, 6.8 Hz, 1H), 5.62 (d, J=14.0 Hz, 1H), 5.26 (d, J=8.8 Hz, 1H), 3.80 (s, 3H).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

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